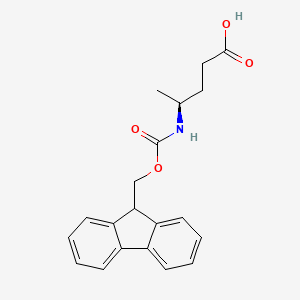

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Fmoc-4-amino-pentanoic acid

Actividad Biológica

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, commonly referred to as Fmoc-Amino Acid, is a synthetic compound frequently utilized in peptide synthesis and medicinal chemistry. Its unique structural attributes, particularly the fluorenylmethoxycarbonyl (Fmoc) group, confer significant biological activity, making it a focal point for research in drug development and bioconjugation techniques.

Chemical Structure and Properties

The molecular formula of this compound is C₃₅H₃₂N₂O₆, with a molecular weight of 588.64 g/mol. The compound features a pentanoic acid backbone with an Fmoc protecting group, which is essential in the synthesis of complex peptides.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₂N₂O₆ |

| Molecular Weight | 588.64 g/mol |

| CAS Number | 201046-59-5 |

| Storage Temperature | Refrigerated (2-8°C) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction modulates various biological pathways, influencing processes such as protein synthesis and cellular signaling.

Interaction Studies

Studies have demonstrated that the compound can effectively bind to target proteins, leading to modulation of their activity. For instance, it has been shown to influence G protein-coupled receptor (GPCR) signaling pathways, which are critical in numerous physiological responses.

Biological Activity

The biological effects of this compound have been evaluated through various assays:

- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. It has been observed to induce potent analgesia with reduced side effects compared to traditional opioids .

- Cell Proliferation : The compound has been tested for its effects on cell proliferation in vitro. Results suggest that it can inhibit the growth of certain cancer cell lines, indicating potential as an anti-cancer agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Pain Management

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in pain responses compared to control groups. The study concluded that its mechanism involves modulation of opioid receptors without the common side effects associated with traditional analgesics .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to a notable decrease in cell viability and proliferation rates. The findings suggest that this compound may induce apoptosis through specific signaling pathways.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, facilitating the assembly of peptides with high fidelity.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-Glu-NH2 is utilized to introduce glutamic acid residues into peptides. The Fmoc group can be easily removed under basic conditions (e.g., using piperidine), allowing for subsequent coupling reactions with other amino acids. This method is essential for producing complex peptides that are otherwise challenging to synthesize through traditional methods.

Drug Development

The compound has shown potential in drug development, particularly in designing peptide-based therapeutics. Its structure allows for the incorporation of various functional groups that can enhance biological activity or target specificity.

Targeted Drug Delivery

Research indicates that peptides synthesized with Fmoc-Glu-NH2 can be modified to improve their binding affinity to specific receptors or proteins, which is crucial for targeted drug delivery systems. This capability is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and enhance therapeutic efficacy.

Biochemical Research

Fmoc-Glu-NH2 is also employed in biochemical research to study protein interactions and functions. By incorporating this amino acid into peptides or proteins, researchers can investigate how modifications affect biological activity.

Enzyme Inhibition Studies

Studies have utilized peptides containing Fmoc-Glu-NH2 to explore enzyme inhibition mechanisms. For example, certain derivatives have been tested against proteases to understand their inhibition kinetics and binding interactions.

Propiedades

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUWOMDZJCFFDR-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.